Arachidonoyl Ethanolamide-d8

Description

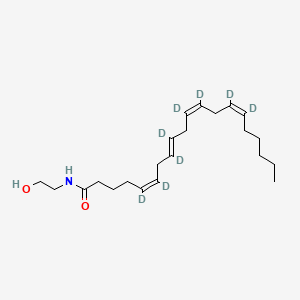

Structure

2D Structure

Properties

Molecular Formula |

C22H37NO2 |

|---|---|

Molecular Weight |

355.6 g/mol |

IUPAC Name |

(5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI Key |

LGEQQWMQCRIYKG-XSCFZYIOSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)NCCO)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Arachidonoyl Ethanolamide D8

Strategies for Deuterium (B1214612) Labeling of Fatty Acyl Chains in Anandamide (B1667382) Analogs

The synthesis of Arachidonoyl Ethanolamide-d8, which contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonoyl chain, relies on the availability of a correspondingly deuterated arachidonic acid precursor. caymanchem.comcaymanchem.com The primary strategy for producing AEA-d8 involves the coupling of this deuterated fatty acid with ethanolamine (B43304).

A common synthetic route for N-acylethanolamines (NAEs) involves the reaction of a fatty acyl methyl ester with ethanolamine. nih.gov In the case of AEA-d8, this would involve the use of methyl arachidonate-d8. Amide formation is typically achieved through standard coupling reactions. For instance, the deuterated arachidonic acid can be activated to an acyl chloride or used with a carbodiimide (B86325) coupling reagent to facilitate the reaction with ethanolamine, leading to the formation of the amide bond.

Another described, albeit more complex, synthetic strategy for deuterated anandamide analogs involves a multi-step process. This can include the conjugation of arachidonic acid with a suitable amine-containing scaffold, followed by oxidation and subsequent catalytic deuteration to introduce the deuterium atoms at the desired positions. vulcanchem.com However, for the commonly available AEA-d8, the more direct approach of coupling a pre-deuterated arachidonic acid-d8 with ethanolamine is prevalent. The stability and purity of the final product are paramount, and syntheses are designed to minimize isotopic scrambling and ensure high yields. vulcanchem.com

Assessment of Isotopic Purity and Deuterium Incorporation in this compound

The utility of this compound as an internal standard is fundamentally dependent on its high isotopic purity and the precise location of the deuterium atoms. The assessment of these characteristics is primarily accomplished using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).

Commercially available AEA-d8 is typically stated to have an isotopic purity of ≥99% for deuterated forms (d1-d8). caymanchem.comcaymanchem.com This indicates that the vast majority of the molecules contain the desired eight deuterium atoms. In mass spectrometric analysis, AEA-d8 is distinguished from the endogenous, non-deuterated AEA by its higher mass-to-charge ratio (m/z). For instance, in positive electrospray ionization mode, the protonated molecule [M+H]⁺ of AEA appears at m/z 348.4, while AEA-d8 is observed at m/z 356.25. nih.govnih.govpubcompare.ai

Tandem mass spectrometry (MS/MS) is employed to confirm the structure and fragmentation pattern. A characteristic fragmentation for AEA and its deuterated analogs involves the loss of the ethanolamine moiety. nih.gov For AEA-d8, a common transition monitored for quantification is the fragmentation of the parent ion (m/z 356.25) to a specific product ion, such as m/z 62.96, which represents the ethanolamine fragment. vulcanchem.comnih.gov The selection of specific and strong product ions enhances the selectivity and sensitivity of the analytical method.

The following table provides an overview of the mass spectrometric properties used for the identification and quantification of this compound.

| Compound | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Analytical Method |

| Arachidonoyl Ethanolamide (AEA) | 348.4 | 62.0 | LC-MS/MS |

| This compound (AEA-d8) | 356.25 | 62.96 | LC-MS/MS |

This interactive table summarizes key mass spectrometry data for AEA and its d8 analog.

Considerations for Precursor Deuterated Arachidonic Acid Synthesis and its Impact on this compound Purity

The quality of the final this compound product is directly contingent on the purity of its precursor, deuterated arachidonic acid (Arachidonic Acid-d8). The synthesis of site-specifically deuterated fatty acids is a complex undertaking that has been a subject of significant research, often driven by the need to probe enzymatic reaction mechanisms. acs.org Libraries of arachidonic acids with deuterium at various positions, including the bis-allylic sites (C7, C10, C13), have been synthesized to study their effects on enzymatic and non-enzymatic oxidation. researchgate.netmdpi.com

For its use as a precursor for AEA-d8, Arachidonic Acid-d8 must possess high isotopic enrichment and chemical purity. The formal name for this precursor is 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid. caymanchem.com The synthesis of such precursors often involves multi-step procedures, potentially utilizing catalytic deuteration or the coupling of smaller, pre-deuterated building blocks. mdpi.com

Any impurities in the deuterated arachidonic acid, such as molecules with fewer than eight deuterium atoms (e.g., d1-d7) or non-deuterated arachidonic acid (d0), will be carried through the synthesis to the final AEA-d8 product. This would compromise the isotopic purity of the internal standard and could interfere with the accuracy of quantification in analytical assays. Therefore, rigorous purification and characterization of the deuterated arachidonic acid precursor are essential. Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying the isotopic distribution and structural integrity of the precursor before its use in the synthesis of this compound. The reported purity of commercially available Arachidonic Acid-d8 is typically ≥99% for deuterated forms (d1-d8), which is a prerequisite for producing a high-quality AEA-d8 internal standard. caymanchem.com

Advanced Analytical Methodologies for Quantitative Profiling Utilizing Arachidonoyl Ethanolamide D8 As an Internal Standard

Mass Spectrometry-Based Platforms for Lipid Mediator Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern lipidomic analysis, offering high sensitivity and specificity for the detection and quantification of low-abundance lipid mediators like AEA. nih.govnih.gov The two primary MS-based platforms employed for endocannabinoid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cvmh.frnih.gov The choice between these techniques often depends on the specific analytical requirements, such as the need for derivatization, desired sensitivity, and the complexity of the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Arachidonoyl Ethanolamide Quantification

GC-MS has been a widely used technique for the separation and quantification of endocannabinoids from biological samples. nih.gov A significant advantage of GC-MS is its high chromatographic resolution. However, a notable drawback is the requirement for a derivatization step to increase the volatility of the analytes, which can add complexity and time to the sample preparation process. mdpi.combiorxiv.org

In a typical GC-MS workflow for AEA quantification, lipid extracts are purified, often using solid-phase extraction, and then derivatized to form more volatile esters. nih.gov The use of a deuterated internal standard like AEA-d8 is critical to account for any variability introduced during these multiple steps. nih.gov Calibration curves are generated by analyzing known concentrations of non-deuterated and deuterated standards that have undergone the same extraction and derivatization procedures as the biological samples. nih.gov The mass spectrometer is operated to monitor specific ions corresponding to the derivatized AEA and AEA-d8, allowing for their precise quantification. nih.gov

Table 1: GC-MS Parameters for Endocannabinoid Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Varies (e.g., capillary columns) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Derivatization Agent | Silylating agents (e.g., BSTFA) | nih.gov |

| Internal Standard | Arachidonoyl Ethanolamide-d8 | caymanchem.comcvmh.frbiomol.comnetascientific.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Endocannabinoid Profiling

LC-MS/MS has become the preferred method for the quantification of endocannabinoids and related N-acylethanolamines due to its high sensitivity, specificity, and the ability to analyze underivatized compounds. nih.govmdpi.comnih.govbiorxiv.org This technique couples the separation power of liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), with the precise detection capabilities of tandem mass spectrometry. mdpi.comresearchgate.net

The separation of endocannabinoids is typically achieved using reverse-phase chromatography, with C18 columns being the most commonly used stationary phase due to the lipophilic nature of these analytes. mdpi.comunimi.it The optimization of UHPLC parameters is critical for achieving good chromatographic resolution, especially for isomeric compounds. nih.gov

Key parameters that are optimized include the mobile phase composition, gradient elution profile, column temperature, and flow rate. unimi.itnih.govnih.gov Mobile phases often consist of an aqueous component (e.g., water with a small percentage of formic acid or acetic acid) and an organic component (e.g., acetonitrile, methanol (B129727), or isopropanol). unimi.itnih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate a wide range of lipid mediators with varying polarities. unimi.itnih.gov Column temperature is also controlled to ensure reproducible retention times and peak shapes. nih.govresearchgate.net

Table 2: Example UHPLC Gradient for Endocannabinoid Separation

| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile/Isopropanol + 0.1% Formic Acid) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 - 1.0 | 60 | 40 | 0.4 |

| 1.0 - 2.0 | Ramp to 20 | Ramp to 80 | 0.4 |

| 2.0 - 9.0 | Ramp to 0 | Ramp to 100 | 0.4 |

| 9.0 - 12.0 | Return to 60 | Return to 40 | 0.4 |

This is an illustrative example; actual gradients vary based on the specific application and column chemistry. researchgate.net

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying target analytes in complex biological matrices. researchgate.netshimadzu.com In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+, for AEA), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor a specific product ion that is characteristic of the analyte. jove.com

For AEA, a common precursor ion is m/z 348.4. nih.gov For the internal standard, AEA-d8, the precursor ion is m/z 356.4, reflecting the mass increase from the eight deuterium (B1214612) atoms. nih.gov The selection of a stable and abundant product ion is crucial for sensitive detection. A frequently used product ion for both AEA and AEA-d8 is m/z 62, which corresponds to the ethanolamine (B43304) fragment. nih.gov The MRM transitions are validated to ensure they are specific to the analytes of interest and are free from interference from other matrix components. researchgate.net

Table 3: Representative MRM Transitions for AEA and AEA-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Arachidonoyl Ethanolamide (AEA) | 348.4 | 62.0 | nih.govnih.gov |

Optimization of Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters

Sample Preparation and Extraction Techniques in Quantitative Endocannabinoidomics

The goal of sample preparation is to isolate the endocannabinoids from the complex biological matrix (e.g., plasma, serum, tissue) and concentrate them prior to analysis. tandfonline.comnih.gov This step is critical for removing interfering substances, such as phospholipids, that can cause ion suppression in the mass spectrometer. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comtandfonline.commdpi.com

Development and Application of Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of endocannabinoids from various biological fluids and tissues. nih.govmdpi.comnih.gov SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation for high-throughput analysis. mdpi.comnih.gov

Reverse-phase SPE, typically using C18-bonded silica (B1680970) as the sorbent, is the most common approach for endocannabinoid extraction. nih.govnih.gov The general protocol involves the following steps:

Column Conditioning: The SPE cartridge is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution. nih.gov

Sample Loading: The biological sample, often pre-treated (e.g., by protein precipitation with acetonitrile), is loaded onto the column. nih.govresearchgate.net The endocannabinoids, being lipophilic, are retained on the C18 sorbent.

Washing: The column is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences. nih.gov

Elution: The endocannabinoids are eluted from the column using a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate). nih.govnih.gov

The choice of solvents and their volumes for each step are optimized to maximize the recovery of the analytes while minimizing the co-extraction of interfering compounds. biorxiv.orgnih.gov Studies have shown that SPE can significantly improve the limits of quantification and detection for AEA compared to traditional organic solvent extraction methods. nih.gov For instance, one study reported a 60% extraction efficiency for AEA from plasma using SPE, which was superior to the 19% efficiency achieved with a conventional organic solvent extraction method. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Arachidonoyl Ethanolamide | AEA |

| This compound | AEA-d8 |

| Anandamide (B1667382) | AEA |

| N-acylethanolamines | NAEs |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |

| Ultra-High-Performance Liquid Chromatography | UHPLC |

| Multiple Reaction Monitoring | MRM |

| Solid-Phase Extraction | SPE |

| Liquid-Liquid Extraction | LLE |

| Electron Ionization | EI |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Precursor Ion | [M+H]+ |

| First Quadrupole | Q1 |

| Collision Cell | Q2 |

Implementation of Liquid-Liquid Extraction (LLE) Procedures for Lipid Metabolites

Liquid-liquid extraction (LLE) is a cornerstone technique for isolating lipophilic compounds like endocannabinoids from complex aqueous biological samples such as plasma, serum, or cerebrospinal fluid (CSF). nih.govmdpi.com The primary goal of LLE in this context is to efficiently separate lipid metabolites from proteins, salts, and other interfering substances. mdpi.com

Commonly employed LLE methods are based on the classic protocols developed by Folch et al. and Bligh and Dyer, which use a mixture of chloroform (B151607) and methanol. nih.gov Variations of these methods often use different solvent ratios or substitute chloroform with other water-immiscible solvents like methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture to optimize recovery for specific lipids. nih.govacs.org A typical procedure involves the addition of the internal standard, this compound, to the biological sample at the very beginning of the extraction process. acs.orgnih.gov This is followed by protein precipitation, often achieved by adding a water-miscible organic solvent such as cold acetonitrile, methanol, or isopropanol. nih.govppm.edu.pl

After protein precipitation, the extraction solvent (e.g., chloroform/methanol) is added, and the mixture is vortexed and centrifuged to induce phase separation. nih.govppm.edu.pl The organic layer, containing the extracted lipids including the analyte (AEA) and the internal standard (AEA-d8), is then carefully collected. ppm.edu.plmdpi.com This extract is subsequently dried down, typically under a stream of nitrogen, and reconstituted in a smaller volume of a solvent compatible with the chromatographic system before injection for LC-MS/MS analysis. wjgnet.comupf.edu

Mitigation of Matrix Effects and Enhancing Recovery with Deuterated Internal Standards

One of the most significant challenges in quantitative analysis using LC-MS is the "matrix effect". chromatographyonline.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. chromatographyonline.comresearchgate.net These interferences can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. chromatographyonline.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects. chromatographyonline.comresearchgate.net Because AEA-d8 is structurally and chemically almost identical to the endogenous AEA, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement. rsc.org By calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard, the variability introduced by the matrix effect is effectively normalized. researchgate.net

Furthermore, adding the deuterated internal standard at the initial stage of sample preparation compensates for any loss of the analyte during the multi-step extraction and cleanup procedures. rsc.org Since both AEA and AEA-d8 have nearly identical physical properties, their recovery rates are presumed to be the same. A potential drawback, known as the deuterium isotope effect, can sometimes cause the deuterated standard to elute slightly earlier than the analyte in reverse-phase chromatography, although this is often a minor issue. chromatographyonline.com

Method Validation Parameters in Quantitative Lipidomics Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a rigorous validation process according to international guidelines. dergipark.org.troup.com This involves assessing several key performance characteristics, including linearity, sensitivity, precision, accuracy, and stability. nih.gov

Establishment of Linearity and Construction of Calibration Curves with this compound

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards. nih.gov These standards are prepared by spiking a blank biological matrix (or a surrogate matrix like artificial CSF) with known and increasing concentrations of the analyte (e.g., AEA) while keeping the concentration of the internal standard (AEA-d8) constant. nih.govavantiresearch.com

The instrument response is measured as the ratio of the analyte's peak area to the internal standard's peak area. upf.edu This ratio is then plotted against the analyte's concentration, and a linear regression analysis is performed. upf.edu The quality of the fit is evaluated by the coefficient of determination (R²), with a value of 0.99 or greater generally considered acceptable, indicating a strong linear relationship. oup.comresearchgate.net

Table 1: Example Calibration Ranges for Endocannabinoid Analysis

| Analyte | Example Linear Range | Matrix | Reference |

|---|---|---|---|

| Arachidonoyl Ethanolamide (AEA) | 0.1 - 50 ng/mL | Blood | oup.com |

| Multiple Endocannabinoids/NAEs | 0.1 - 2.5 ng/mL | Cell Culture Medium | nih.gov |

| Multiple Cannabinoids | 0.05 - 10.0 ng/mL | Blood | dergipark.org.tr |

| Arachidonoyl Ethanolamide (AEA) | 0.625 - 10 pmol/ml | Plasma | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Endocannabinoids

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio (S/N) of 3. nih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often requiring an S/N ratio of 10 and precision/accuracy within ±20%. nih.govnih.gov These values are critical for determining if a method is suitable for measuring the typically low endogenous concentrations of endocannabinoids in biological samples. nih.gov

Table 2: Reported LOD and LOQ Values for Endocannabinoids

| Analyte | LOD | LLOQ | Matrix | Reference |

|---|---|---|---|---|

| Arachidonoyl Ethanolamide (AEA) | 0.3 ng/mL | 0.35 ng/mL | Plasma | nih.gov |

| CUMYL-4CN-BINACA | 0.07 ng/mL | 0.1 ng/mL | Blood | oup.com |

| Synthetic Cannabinoids | 0.02 - 0.05 ng/mL | 0.05 - 0.1 ng/mL | Blood | dergipark.org.tr |

| Multiple Cannabinoids | 0.06 ng/mL | 0.20 ng/mL | Plasma/Urine | researchgate.net |

| Multiple Endocannabinoids | 0.0002 - 0.1266 ng/mL | 0.02 - 1.75 µg/L | Plasma | researchgate.net |

Assessment of Inter- and Intra-Assay Precision and Accuracy

Precision refers to the closeness of repeated measurements of the same sample and is expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). nih.govsemanticscholar.org Accuracy is the closeness of a measured value to the true value and is expressed as percent bias or percent recovery. semanticscholar.org

These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) across several analytical runs. dergipark.org.troup.com

Intra-assay (within-run) precision and accuracy are determined by analyzing multiple replicates of QC samples in a single analytical batch. oup.com

Inter-assay (between-run) precision and accuracy are assessed by analyzing the QC samples on different days or with different instrument calibrations. oup.com

For bioanalytical methods, the acceptance criteria for precision are typically a %CV of ≤15%, while accuracy should be within ±15% of the nominal value. For the LLOQ, a slightly wider range of ±20% is often accepted. nih.gov

Table 3: Representative Precision and Accuracy Data

| Parameter | Acceptance Criteria | Reported Value Range | Reference |

|---|---|---|---|

| Intra-Assay Precision (%RSD) | ≤15% | ≤11.0% | nih.gov |

| Inter-Assay Precision (%RSD) | ≤15% | <14.1% | nih.gov |

| Intra-Assay Accuracy (%Bias) | ±15% | Within ±15% | nih.gov |

| Inter-Assay Accuracy (%Bias) | ±15% | Within ±15% | nih.gov |

| Intra-Assay Precision (%CV) | ≤15% | 2.9 - 3.7% | oup.com |

| Inter-Assay Precision (%CV) | ≤15% | 7.7 - 8.5% | oup.com |

Stability Considerations for Arachidonoyl Ethanolamide and its Deuterated Analog in Biological Matrices

Assessing the stability of both the analyte and the internal standard in the biological matrix is a critical component of method validation. researchgate.net Degradation of AEA or AEA-d8 at any point from sample collection to analysis can lead to a significant underestimation of the true concentration. Stability is evaluated under conditions that mimic sample handling and storage, including short-term (bench-top) stability, long-term storage stability (e.g., at -80°C), and the effects of freeze-thaw cycles. researchgate.net

AEA and other N-acylethanolamines can be susceptible to enzymatic and chemical degradation. upf.edu For instance, storing or processing samples in highly basic conditions or in certain protic solvents like methanol can promote degradation or isomerization of related endocannabinoids. upf.eduresearchgate.net Therefore, maintaining a slightly acidic pH and using appropriate solvents and storage temperatures (typically -80°C for long-term) is crucial. ppm.edu.plresearchgate.net Commercial suppliers state that AEA-d8 solutions are stable for at least two years when stored at -20°C, while AEA standards in ethanol (B145695) are stable for at least seven years at the same temperature, ensuring their integrity for use in quantitative studies. caymanchem.comcaymanchem.com

Investigating Endocannabinoid Metabolic Pathways and Dynamics Through Arachidonoyl Ethanolamide D8 Applications

Elucidation of Endogenous Anandamide (B1667382) (AEA) Biosynthesis Pathways

The production of anandamide is a complex process involving multiple enzymatic pathways. nih.gov The use of deuterated tracers like AEA-d8 has been instrumental in dissecting these routes.

Role of N-Acylphosphatidylethanolamine-Phospholipase D (NAPE-PLD) in AEA Formation

The most well-characterized pathway for AEA synthesis involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by a specific phospholipase D, known as NAPE-PLD. wikipedia.orgnih.gov This enzyme catalyzes the direct conversion of NAPE to anandamide. researchgate.net Studies utilizing techniques that can be enhanced by internal standards like AEA-d8 have helped to establish this as a primary route for AEA formation in various tissues. frontiersin.orgfrontiersin.org The generation of the precursor NAPE itself is catalyzed by N-acyltransferases (NATs), which transfer an arachidonic acid molecule from a phospholipid to phosphatidylethanolamine. researchgate.netmdpi.com

Investigation of Alternative Enzymatic Routes for Anandamide Generation

Research has revealed that AEA biosynthesis is not solely dependent on the NAPE-PLD pathway. nih.govmdpi.com Several alternative routes have been identified, and the use of knockout mice and specific inhibitors has been crucial in their characterization. nih.govmdpi.com These alternative pathways often become more prominent in the absence of NAPE-PLD. nih.gov

One such pathway involves the sequential action of enzymes. For instance, NAPE can be hydrolyzed by a phospholipase C (PLC) to produce phosphoanandamide, which is then dephosphorylated by phosphatases like PTPN22 to yield anandamide. nih.govresearchgate.net Another route proceeds through the formation of lyso-NAPE by enzymes such as α/β-hydrolase 4 (Abhd4), which is then acted upon by a phosphodiesterase to generate AEA. nih.govresearchgate.net The ability to accurately measure the resulting AEA, often using AEA-d8 as an internal standard in mass spectrometry-based analyses, is critical to understanding the contribution of these different pathways under various physiological and pathological conditions. researchgate.netplos.org

Characterization of AEA Degradation and Inactivation Mechanisms

The biological activity of anandamide is tightly controlled by its rapid degradation. wikipedia.org Elucidating the enzymes and pathways responsible for its inactivation is key to understanding endocannabinoid signaling.

Functional Studies of Fatty Acid Amide Hydrolase (FAAH) Activity and its Modulators

The primary enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgfrontiersin.org This intracellular serine hydrolase metabolizes AEA into arachidonic acid and ethanolamine (B43304), thus terminating its signaling. wikipedia.orgmdpi.com Functional studies of FAAH activity frequently employ substrates like AEA, and the resulting products can be quantified against internal standards such as AEA-d8. researchgate.netplos.org This approach is also vital for assessing the efficacy and specificity of FAAH inhibitors, which are compounds that block the enzyme's activity and thereby increase endogenous anandamide levels. frontiersin.orgnih.gov The development of potent and selective FAAH inhibitors has been a significant area of research, with the ultimate goal of therapeutically modulating the endocannabinoid system. frontiersin.org

Exploration of Oxidative Metabolism of AEA by Cyclooxygenases (COX) and Lipoxygenases (LOX)

Beyond hydrolysis by FAAH, anandamide can also be metabolized through oxidative pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov Notably, COX-2 can convert AEA into prostaglandin-ethanolamides (prostamides). mdpi.comnih.gov Similarly, LOX enzymes can oxygenate AEA to produce hydroxyanandamides (HAEAs). mdpi.comnih.gov These oxidative metabolites may possess their own biological activities, adding another layer of complexity to endocannabinoid signaling. mdpi.com The use of deuterated standards in analytical methods allows for the precise measurement of these various metabolites, helping to delineate the roles of COX and LOX in AEA metabolism and the functional consequences of these pathways. nih.gov

Application of Deuterated Analogs in Metabolic Turnover and Tracer Studies of Endocannabinoid Pathways

Deuterated analogs of anandamide, such as Arachidonoyl Ethanolamide-d8, are indispensable tools for conducting metabolic turnover and tracer studies. caymanchem.comresearchgate.net These stable isotope-labeled compounds serve as ideal internal standards for quantification by mass spectrometry, a technique widely used in lipidomics to measure endocannabinoid levels in various biological samples, including plasma and tissue. plos.orgnih.govoup.com

In tracer studies, deuterated anandamide can be introduced into a biological system to follow its metabolic fate. researchgate.netnih.gov By tracking the appearance of deuterated metabolites over time, researchers can gain a dynamic understanding of the rates of AEA synthesis, degradation, and conversion through different enzymatic pathways. nih.govprosciento.com This approach provides quantitative data on the flux through metabolic routes, offering a more comprehensive picture of endocannabinoid dynamics than static measurements alone. Such studies are crucial for understanding how the endocannabinoid system is regulated in health and disease. mdpi.com

Chemical Compounds Mentioned

| Compound Name | Abbreviation |

| Arachidonoyl Ethanolamide | AEA, Anandamide |

| This compound | AEA-d8 |

| N-Arachidonoyl Phosphatidylethanolamine | NAPE |

| Phosphoanandamide | |

| Lyso-N-arachidonoylphosphatidylethanolamine | lyso-NAPE |

| Arachidonic Acid | AA |

| Ethanolamine | |

| Prostaglandin-ethanolamides | Prostamides |

| Hydroxyanandamides | HAEAs |

Interactive Data Table: Key Enzymes in Anandamide Metabolism

| Enzyme | Abbreviation | Pathway | Function |

| N-Acylphosphatidylethanolamine-Phospholipase D | NAPE-PLD | Biosynthesis | Converts NAPE to Anandamide wikipedia.orgnih.gov |

| Phospholipase C | PLC | Biosynthesis | Hydrolyzes NAPE to Phosphoanandamide nih.govresearchgate.net |

| α/β-hydrolase 4 | Abhd4 | Biosynthesis | Involved in an alternative pathway to produce Lyso-NAPE nih.govresearchgate.net |

| Fatty Acid Amide Hydrolase | FAAH | Degradation | Hydrolyzes Anandamide to Arachidonic Acid and Ethanolamine wikipedia.orgfrontiersin.org |

| Cyclooxygenase-2 | COX-2 | Degradation | Oxidizes Anandamide to Prostamides mdpi.comnih.gov |

| Lipoxygenase | LOX | Degradation | Oxidizes Anandamide to Hydroxyanandamides mdpi.comnih.gov |

Analysis of Cross-Talk Between Anandamide Metabolism and Other Lipid Signaling Networks

The metabolic pathways of endocannabinoids and other lipid signaling molecules, such as eicosanoids, are intricately linked. This compound (AEA-d8) has emerged as a critical tool in dissecting these complex interactions. By using stable isotope labeling, researchers can trace the fate of anandamide (AEA) and differentiate its metabolic products from other endogenous lipid pools. This approach has provided significant insights into the cross-talk between AEA metabolism and other lipid signaling networks.

One of the primary pathways of interaction is the conversion of AEA into other bioactive lipids. Research has shown that the arachidonic acid backbone of AEA can be utilized for the synthesis of a variety of signaling molecules. nih.gov When cells are pre-labeled with AEA-d8, the deuterium-labeled arachidonate (B1239269) can be traced through various metabolic routes. nih.gov This has revealed that while arachidonic acid derived from other sources is primarily metabolized into eicosanoids, the arachidonate from AEA is also incorporated into diradylglycerols, fatty acid amides, sterols, and glycerophospholipids. nih.gov

A key area of cross-talk is the interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comcaymanchem.com AEA itself can be a substrate for COX-2, leading to the formation of prostaglandin (B15479496) ethanolamides (prostamides). caymanchem.comnih.govnih.gov Similarly, LOX enzymes can metabolize AEA to produce hydroxyanandamides (HAEAs). mdpi.com The use of AEA-d8 allows for the precise tracking and quantification of these conversions, helping to elucidate the conditions under which AEA is shunted into these alternative metabolic pathways. nih.gov

Furthermore, studies utilizing AEA-d8 contribute to our understanding of how the endocannabinoid system communicates with other lipid-mediated signaling systems, such as those involving sphingolipids. For instance, research has explored the interplay between the endocannabinoid system and sphingosine (B13886) 1-phosphate (S1P) signaling. mdpi.com By using stable isotope-labeled compounds like AEA-d8, it is possible to investigate how perturbations in one system affect the metabolic flux in the other.

The application of lipidomics, powered by mass spectrometry and stable isotope-labeled standards like AEA-d8, has been instrumental in mapping these interactions. nih.govnih.gov This technique allows for the simultaneous measurement of a wide array of lipid metabolites, providing a comprehensive snapshot of the lipidome and revealing connections that might otherwise be missed. nih.gov For example, a lipidomic analysis using AEA-d8 can quantify the extent to which AEA contributes to the pool of arachidonic acid available for eicosanoid synthesis versus its conversion to other N-acylethanolamines or its degradation by fatty acid amide hydrolase (FAAH). nih.govnih.gov

Detailed Research Findings:

A study using rat basophilic leukemia (RBL-2H3) cells, which are a model system for studying lipid signaling, employed AEA-d8 to trace the metabolic fate of anandamide. nih.gov The researchers found that the arachidonate from AEA was recycled to form new endocannabinoids and was also incorporated into other lipid classes. nih.gov This demonstrated a dynamic cross-talk where AEA is not just a signaling molecule but also a precursor for a diverse range of other lipid mediators. nih.gov

The table below summarizes the classes of lipid metabolites derived from exogenous AEA-d8 in this study, highlighting the extensive cross-talk between anandamide metabolism and other lipid signaling networks.

Table 1: Metabolite Classes Derived from this compound in RBL-2H3 Cells

| Metabolite Class | Description | Implication for Cross-Talk |

|---|---|---|

| Eicosanoids | Oxygenated derivatives of arachidonic acid, including prostaglandins and leukotrienes. | Direct shunting of AEA-derived arachidonate into inflammatory and signaling pathways. nih.gov |

| Diradylglycerols | Precursors for various glycerolipids and signaling molecules. | Indicates interaction with phospholipid metabolism and diacylglycerol signaling pathways. nih.gov |

| Fatty Acid Amides | Includes other N-acylethanolamines, suggesting interconversion within this lipid family. | Highlights the complexity and regulation of the "entourage effect". mdpi.com |

| Sterols | Essential components of cell membranes and precursors for steroid hormones. | Suggests a link between endocannabinoid levels and cholesterol metabolism or steroidogenesis. nih.gov |

This evidence underscores the utility of this compound as a tool to unravel the intricate and dynamic interplay between anandamide metabolism and the broader lipid signaling landscape. The ability to trace the labeled arachidonate moiety through various metabolic pathways provides unparalleled insight into the integration of these signaling networks.

Role of Arachidonoyl Ethanolamide D8 in Comprehensive Lipidomics and Metabolomics Profiling

Global Lipid Profiling in Diverse Biological Systems

In the context of global lipidomics, the goal is often to obtain a broad snapshot of the lipid complement within a cell, tissue, or organism. nih.gov While Arachidonoyl Ethanolamide-d8 is primarily used for targeted quantification, it plays a crucial role as part of a suite of internal standards in broader lipid profiling studies. In these analyses, a cocktail of deuterated standards representing different lipid classes is often added to a sample prior to extraction and analysis. universiteitleiden.nl This practice is essential for monitoring sample recovery, assessing matrix effects, and enabling the relative quantification of a wide range of lipid species detected during the analysis.

The application of deuterated standards like AEA-d8 allows for robust and sensitive methodologies to analyze lipid mediators, which is essential for understanding their function as endocannabinoids. nih.gov Stable isotope encoding, using compounds like d8-AEA, has been effectively used in discovery-based lipidomic approaches to trace the metabolic fate of exogenous anandamide (B1667382) and identify its downstream metabolites in cellular lipid pools. nih.gov Such methods have been applied across a variety of biological systems to explore the endocannabinoid system and related lipid pathways.

| Biological System | Analytes of Interest | Analytical Method |

| Human Plasma | N-acyl serines, N-acylethanolamines | LC-MS/MS |

| Zebrafish Larvae | Endocannabinoids and related N-acylethanolamines | UPLC-MS/MS |

| Mouse Tissues (Brain, Heart, Retina, Serum) | N-acylethanolamines (NAEs) | GC-MS |

| Human Cerebrospinal Fluid (CSF) | Endocannabinoids and related N-acylethanolamines | nano LC-MS/MS |

| Human Breast Milk | Endocannabinoid metabolome (ECM) | UPLC-MS/MS |

This table provides examples of diverse biological systems where lipid profiling is conducted using methodologies that rely on deuterated internal standards like this compound for accurate quantification.

Targeted Analysis of N-Acylethanolamines (NAEs) and Related Lipid Mediators

The primary application of this compound is as an internal standard in targeted quantitative analysis of N-acylethanolamines (NAEs) using isotope dilution mass spectrometry. netascientific.compubcompare.ai NAEs are a class of bioactive lipids that include AEA as well as other important signaling molecules like N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-stearoylethanolamine (SEA). nih.gov These compounds are often present at low concentrations in complex biological matrices. researchgate.net

The analytical process involves adding a known quantity of AEA-d8 to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation procedure. pubcompare.aioatext.com Because AEA-d8 is chemically and physically similar to the endogenous NAEs, it experiences similar extraction efficiencies and ionization effects during mass spectrometry analysis. mdpi.com By comparing the signal intensity of the endogenous analyte to that of its co-eluting deuterated standard, researchers can accurately calculate the concentration of the native compound, correcting for any sample loss or analytical variability. jove.comcaymanchem.com This approach is considered the gold standard for quantification, providing the high sensitivity and specificity required to measure these low-abundance lipids. researchgate.net

| Analyte | Abbreviation | Endogenous m/z Transition (Positive Ion Mode) | Internal Standard |

| Arachidonoyl Ethanolamide | AEA | 348.3 → 62.2 | This compound |

| Palmitoyl Ethanolamide | PEA | 300.3 → 62.2 | Palmitoyl Ethanolamide-d4 |

| Oleoyl Ethanolamide | OEA | 326.3 → 62.2 | Oleoyl Ethanolamide-d4 / Oleoyl Ethanolamide-d2 |

| Stearoyl Ethanolamide | SEA | 328.3 → 62.2 | Stearoyl Ethanolamide-d3 |

| Linoleoyl Ethanolamide | LEA | 324.3 → 62.2 | Linoleoyl Ethanolamide-d4 / Linoleoyl Ethanolamide-d3 |

| N-arachidonyl-L-serine | N-20:4 SER | 390.3 → 74.1 (Negative Ion Mode) | N-arachidonyl-L-serine-d8 |

This table details several N-Acylethanolamines and related lipid mediators that are commonly quantified in targeted analyses. The use of specific deuterated internal standards, such as AEA-d8, is critical for accuracy. The m/z transitions represent the precursor and product ions used in Selected Reaction Monitoring (SRM) for detection by tandem mass spectrometry.

Quantitative Lipidomics Approaches for Endocannabinoidome Research and Discovery

The concept of the "endocannabinoidome" expands beyond the classical endocannabinoids (AEA and 2-arachidonoylglycerol) to include a wider array of related lipid transmitters, their metabolic enzymes, and their receptors. mdpi.com Quantitative lipidomics is a cornerstone of endocannabinoidome research, providing the tools to measure the often subtle changes in the levels of these signaling lipids that can occur in various physiological or disease states. nih.gov

This compound is a vital component in targeted analytical panels designed to quantify multiple members of the endocannabinoidome simultaneously. universiteitleiden.nlwjgnet.com These high-throughput methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow researchers to measure a comprehensive profile of NAEs, monoacylglycerols (MAGs), and other related fatty acid derivatives in a single analytical run. nih.govuniversiteitleiden.nlresearchgate.net The inclusion of AEA-d8, along with other deuterated standards like 2-AG-d8 or PEA-d4, ensures that each analyte is accurately quantified through isotope dilution. nih.govuniversiteitleiden.nlpubcompare.ai This robust quantitative approach is essential for establishing reference intervals for circulating endocannabinoids and for identifying biomarkers associated with specific conditions. harvard.eduresearchgate.net

| Compound | Class | Typical Internal Standard | Analytical Platform |

| Arachidonoyl Ethanolamide (AEA) | N-Acylethanolamine | This compound | LC-MS/MS, GC-MS |

| 2-Arachidonoylglycerol (B1664049) (2-AG) | Monoacylglycerol | 2-Arachidonoylglycerol-d8 / 2-Arachidonoylglycerol-d5 | LC-MS/MS |

| Palmitoyl Ethanolamide (PEA) | N-Acylethanolamine | Palmitoyl Ethanolamide-d4 | LC-MS/MS |

| Oleoyl Ethanolamide (OEA) | N-Acylethanolamine | Oleoyl Ethanolamide-d4 | LC-MS/MS |

| N-Arachidonoyl dopamine (B1211576) (NADA) | N-Acyl Amine | N-Arachidonoyl dopamine-d8 | LC-MS/MS |

| 1-Arachidonoyl glycerol (B35011) (1-AG) | Monoacylglycerol | 1-Arachidonoyl glycerol-d5 | LC-MS/MS |

This table presents an exemplary panel of compounds analyzed in quantitative endocannabinoidome research. The accuracy of these multi-analyte methods relies heavily on the use of specific deuterated internal standards for each compound class.

Integration of Arachidonoyl Ethanolamide D8 in Preclinical Research Models

Applications in Cellular Models for Endocannabinoid Studies

Cellular models are fundamental in dissecting the molecular mechanisms of the endocannabinoid system. AEA-d8 is instrumental in these in vitro systems for tracing and quantifying the dynamics of anandamide (B1667382).

Investigating Cellular Uptake, Transport, and Efflux Mechanisms of Anandamide

The movement of anandamide across cell membranes is a complex process involving passive diffusion and protein-facilitated transport. wikipedia.orgnih.gov AEA-d8 is employed in studies to elucidate these mechanisms. By introducing a known quantity of AEA-d8 into cell culture media, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track its uptake into cells and subsequent efflux. pubcompare.aioup.com This allows for the characterization of potential transporter proteins, such as fatty acid binding proteins (FABPs) and heat shock proteins, that are thought to shuttle AEA across the cell membrane and within the intracellular environment. wikipedia.orgnih.govresearchgate.net For instance, studies might compare the uptake of AEA-d8 in control cells versus cells with genetic modifications or pharmacological inhibition of suspected transporter proteins to identify their specific roles.

Dynamics of AEA Production and Metabolism in Cultured Cell Systems

AEA is synthesized "on-demand" from membrane lipid precursors in response to various stimuli and is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgnih.gov Understanding the regulation of these processes is crucial. In cultured cell systems, such as neuronal or immune cells, researchers can stimulate the cells and then use AEA-d8 as an internal standard to quantify the newly synthesized endogenous AEA. embopress.orgnih.gov This approach helps to determine how different signaling pathways, activated by neurotransmitters or inflammatory mediators, influence the activity of enzymes responsible for AEA synthesis, like N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govfrontiersin.org

Furthermore, the rate of AEA degradation can be assessed by monitoring the disappearance of exogenously applied AEA or the formation of its metabolites. By adding a known amount of AEA-d8 to the cell culture, researchers can accurately measure the activity of FAAH and other potential metabolic enzymes, such as cyclooxygenase-2 (COX-2), under various experimental conditions. nih.govnih.gov For example, studies have used this methodology to evaluate the efficacy of FAAH inhibitors, which are being investigated as potential therapeutic agents. nih.gov

Utility in In Vivo Animal Model Systems for Endocannabinoid Research

Animal models are indispensable for studying the complex physiological roles of the endocannabinoid system in a whole-organism context. AEA-d8 is a cornerstone for quantitative analysis in these in vivo studies.

Measurement of Endogenous AEA Levels in Tissues and Biofluids of Animal Models

Accurate measurement of the often low, picomolar to nanomolar, concentrations of endogenous AEA in various tissues and biofluids is essential for understanding its physiological relevance. researchgate.net AEA-d8 is used as an internal standard in mass spectrometry-based methods to achieve this. pubcompare.aibiorxiv.org After collecting samples such as brain tissue, blood plasma, or cerebrospinal fluid from animal models, a precise amount of AEA-d8 is added before the extraction and purification process. oup.comnih.gov Since AEA-d8 is chemically identical to AEA but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the endogenous AEA during chromatography but is distinguished by the mass spectrometer. nih.govresearchgate.net This allows for the correction of any sample loss during preparation and variability in ionization efficiency, leading to highly accurate quantification of AEA levels. pubcompare.ai

This technique has been applied in numerous animal models to investigate how AEA levels change in response to stress, disease, or pharmacological interventions. nih.govfrontiersin.org For example, researchers have measured AEA levels in the brains of rodents to study its role in pain, anxiety, and neuroinflammation. nih.govnih.gov

| Animal Model | Tissue/Biofluid | Research Focus | Key Finding Enabled by AEA-d8 |

|---|---|---|---|

| Rodent model of neuropathic pain | Spinal cord, Brain regions | Role of endocannabinoids in pain modulation | Quantification of changes in AEA levels in response to nerve injury. nih.gov |

| Mouse model of stress | Hippocampus, Amygdala | Endocannabinoid response to acute and chronic stress | Accurate measurement of stress-induced alterations in brain AEA concentrations. nih.gov |

| Zebrafish larvae | Whole larvae homogenate | Effects of FAAH inhibitors on endocannabinoid levels | Demonstration of increased endogenous AEA levels following drug administration. universiteitleiden.nl |

Methodological Considerations for Sample Collection, Storage, and Processing in Research Models

The reliability of data obtained using AEA-d8 as an internal standard is highly dependent on proper sample handling procedures. researchgate.net

Sample Collection: Blood samples should be collected in tubes containing an anticoagulant like EDTA and immediately placed on ice to minimize enzymatic activity that could alter AEA levels. pubcompare.aioup.com Tissues should be rapidly excised and snap-frozen in liquid nitrogen to halt metabolic processes. nih.gov

Storage: To prevent degradation, all biological samples should be stored at -80°C until analysis. caymanchem.comcaymanchem.comnordicbiosite.combiomol.com AEA-d8 itself is typically stored at -20°C in an organic solvent. caymanchem.comcaymanchem.comnordicbiosite.combiomol.com

Processing: The extraction of lipids, including AEA and the added AEA-d8, from the biological matrix is a critical step. A common method is liquid-liquid extraction using organic solvents. researchgate.netnih.gov The choice of solvent can influence extraction efficiency and the extent of matrix effects in the subsequent mass spectrometric analysis. nih.gov It is crucial to add the AEA-d8 internal standard at the beginning of the processing workflow to account for any losses during these steps. pubcompare.aioup.com The final quantification is typically based on the ratio of the signal from the endogenous AEA to that of the known amount of added AEA-d8. oup.com Normalization of AEA levels to the protein content of the sample, rather than just the wet weight, has been suggested as a more reliable method for comparing between different samples. nih.gov

| Step | Consideration | Rationale |

|---|---|---|

| Sample Collection | Rapid cooling/freezing of samples (e.g., on ice or snap-freezing). pubcompare.ainih.gov | To inhibit enzymatic degradation of endogenous AEA. researchgate.net |

| Storage | Long-term storage at -80°C. nih.gov | To ensure the stability of AEA and prevent its breakdown over time. caymanchem.com |

| Internal Standard Addition | Spike samples with a known amount of AEA-d8 at the earliest stage of processing. pubcompare.aioup.com | To accurately account for sample loss and analytical variability throughout the entire procedure. pubcompare.ai |

| Extraction | Use of appropriate lipid extraction techniques (e.g., liquid-liquid extraction). nih.gov | To efficiently isolate AEA and AEA-d8 from the complex biological matrix. nih.gov |

| Quantification | Analysis by LC-MS/MS and normalization of results (e.g., to protein content). nih.govnih.gov | To achieve sensitive and accurate measurement and allow for reliable comparison across samples. nih.gov |

Future Directions and Emerging Research Avenues for Deuterated Arachidonoyl Ethanolamide

Development of Novel Analytical Platforms for Enhanced Sensitivity and High-Throughput Analysis

The accurate measurement of endocannabinoids like anandamide (B1667382) is challenging due to their low concentrations in biological samples and their susceptibility to degradation. researchgate.netnih.gov While existing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing AEA-d8 have proven effective, there is a continuous drive to develop more sensitive and high-throughput analytical platforms. doi.orgnih.gov Future research will likely focus on the following:

Advanced Chromatography Techniques: The adoption of micro- and nano-flow liquid chromatography can significantly enhance sensitivity by reducing sample dilution and improving ionization efficiency. mdpi.com Coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) will enable more precise and confident identification and quantification of AEA, even in minute sample volumes.

Automation and Miniaturization: The integration of automated sample preparation and analysis workflows will be essential for high-throughput screening of large sample cohorts. Miniaturized analytical systems, such as lab-on-a-chip devices, could offer rapid and cost-effective analysis, making large-scale endocannabinoid profiling more feasible.

Advanced Applications in Metabolic Flux Analysis and Detailed Pathway Elucidation

Stable isotope-labeled compounds like AEA-d8 are powerful tools for tracing the metabolic fate of molecules within biological systems. nih.govtandfonline.com This approach, known as stable isotope-resolved metabolomics (SIRM), allows researchers to move beyond static concentration measurements and gain insights into the dynamic processes of synthesis, degradation, and conversion of anandamide. nih.govspringernature.com

Future applications of AEA-d8 in this area include:

Mapping Anandamide Metabolism: By administering AEA-d8 to cell cultures or animal models, researchers can track the appearance of deuterated metabolites over time. nih.gov This will provide a detailed map of the enzymatic pathways involved in anandamide degradation and transformation, including the roles of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). nih.gov

Quantifying Metabolic Flux: SIRM can be used to determine the rates of anandamide synthesis and turnover under different physiological and pathological conditions. frontiersin.org This dynamic information is critical for understanding how the ECS adapts to various stimuli and contributes to disease processes.

Investigating Enzyme Kinetics: The use of deuterated substrates like AEA-d8 can provide valuable information about the kinetic properties of enzymes involved in endocannabinoid metabolism. The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, can be exploited to probe enzyme mechanisms. acs.org

Integration of Arachidonoyl Ethanolamide-d8 in Multi-Omics Research Workflows

To gain a holistic understanding of the role of the ECS in health and disease, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.commdpi.com this compound and other deuterated standards are critical for ensuring the accuracy and reliability of the metabolomics data within these integrated workflows. researchgate.net

Future multi-omics studies incorporating AEA-d8 will facilitate:

Linking Genetic Variations to Endocannabinoid Levels: By combining genomic data with accurate endocannabinoid measurements, researchers can identify genetic polymorphisms that influence anandamide levels and ECS function.

Correlating Gene Expression with Metabolic Phenotypes: Integrating transcriptomics with metabolomics can reveal how changes in the expression of genes encoding for ECS enzymes and receptors translate into alterations in anandamide metabolism and signaling. researchgate.netnih.gov

Building Predictive Models of Disease: The comprehensive datasets generated from multi-omics studies can be used to develop predictive models that identify individuals at risk for diseases associated with ECS dysregulation and to monitor treatment responses.

Q & A

Basic: What is the role of AEA-d8 in quantitative analysis of endogenous cannabinoids, and how is it methodologically validated?

AEA-d8 is a deuterated internal standard used to improve the accuracy of mass spectrometry (MS) quantification of endogenous anandamide (AEA) via isotope dilution. Methodological validation involves:

- Standard Curve Construction : Co-injecting AEA-d8 with unlabeled AEA to establish a linear relationship between peak intensity ratios (deuterated vs. unlabeled) and concentration .

- Solvent Compatibility : AEA-d8 is supplied in methyl acetate, but solvent exchange (e.g., to ethanol or DMSO) requires evaporation under nitrogen to prevent degradation .

- Matrix Effects : Validation includes spiking AEA-d8 into biological matrices (e.g., plasma or brain homogenates) to assess recovery rates and ion suppression .

Basic: How is AEA-d8 synthesized, and what purification methods ensure high isotopic purity?

AEA-d8 is synthesized enzymatically using deuterated arachidonic acid precursors. Key steps include:

- Deuterium Incorporation : Arachidonic acid-d8 is produced by introducing deuterium atoms at positions 5, 6, 8, 9, 11, 12, 14, and 15 via catalytic exchange or chemical synthesis .

- Enzymatic Coupling : Purified arachidonic acid-d8 reacts with ethanolamine using immobilized lipases (e.g., Novozym 435) in hexane, achieving >88% yield .

- Purification : Silver nitrate fractionation removes non-deuterated contaminants, achieving ≥99% isotopic purity .

Advanced: How do deuterium atoms in AEA-d8 influence its behavior in chromatographic and receptor-binding assays?

Deuterium labeling introduces subtle physicochemical differences:

- Chromatography : AEA-d8 exhibits a marginally shorter retention time than AEA in reverse-phase LC due to reduced hydrophobicity, requiring careful column calibration .

- Receptor Binding : While AEA-d8 retains affinity for CB1/CB2 receptors (Ki ~52 nM), isotopic effects may alter dissociation rates in kinetic assays. Parallel controls with unlabeled AEA are critical .

- Stability : Deuterium enhances metabolic stability in vitro, reducing degradation by fatty acid amide hydrolase (FAAH) by ~20% compared to AEA .

Advanced: What experimental strategies resolve discrepancies in AEA quantification when using AEA-d8?

Common pitfalls and solutions include:

- Isotopic Impurity : Verify deuterium purity (>99%) via high-resolution MS to exclude d0/d4 contaminants that skew quantification .

- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols using deuterated analogs to match AEA’s recovery (e.g., 70–85% in brain tissue) .

- Ion Suppression : Use matrix-matched calibration curves and post-column infusion to identify ion suppression zones in LC-MS/MS .

Advanced: How can AEA-d8 be applied in mechanistic studies of endocannabinoid signaling?

AEA-d8 enables precise tracking of AEA dynamics in complex systems:

- Tracer Studies : Co-administer AEA-d8 with FAAH inhibitors to quantify enzyme activity in real-time using stable isotope-labeled kinetic (SILK) assays .

- Receptor Internalization : Fluorescently tagged AEA-d8 analogs (e.g., biotin-conjugated) visualize CB1 trafficking via confocal microscopy .

- Cross-Species Validation : AEA-d8 standardizes quantification across species, as seen in murine models of chronic pain where AEA levels correlate with CB1 receptor downregulation .

Basic: What safety protocols are essential when handling AEA-d8 in laboratory settings?

- Storage : Store at -20°C in inert solvents (e.g., methyl acetate) to prevent oxidation; stability exceeds 2 years .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact, as per GHS Category 2 guidelines .

- Waste Disposal : Collect residues in sealed containers for incineration; avoid aqueous discharge due to potential bioaccumulation .

Advanced: How does the choice of solvent impact AEA-d8 stability during long-term experiments?

- Methyl Acetate : Preferred for short-term storage but evaporates rapidly; switch to ethanol or DMSO for >24-hour assays .

- Aqueous Buffers : AEA-d8 precipitates in water; use cyclodextrin encapsulation (0.1% w/v) to enhance solubility in physiological media .

- Light Sensitivity : Protect from UV exposure by using amber vials, as photooxidation reduces purity by ~15% over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.